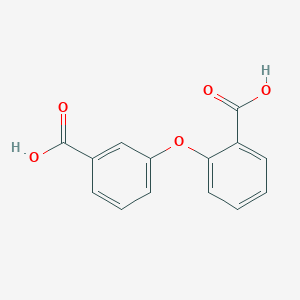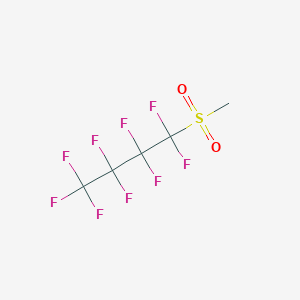
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of nine fluorine atoms and a methanesulfonyl group attached to a butane backbone. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination of sulfolane, which produces perfluorinated compounds . The reaction conditions often include the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety measures is essential due to the reactive nature of the fluorinating agents involved .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced under specific conditions to form different fluorinated derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and substituted butanes. These products are often used as intermediates in the synthesis of more complex compounds .
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane involves its ability to act as a strong electrophile due to the presence of the methanesulfonyl group. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The fluorine atoms also contribute to its stability and reactivity by providing electron-withdrawing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-iodobutane: Contains an iodine atom instead of a methanesulfonyl group.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is unique due to its combination of fluorine atoms and a methanesulfonyl group, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
40630-22-6 |
|---|---|
Formule moléculaire |
C5H3F9O2S |
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4-nonafluoro-4-methylsulfonylbutane |
InChI |
InChI=1S/C5H3F9O2S/c1-17(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 |
Clé InChI |
UEVZLRBJDKYWDS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)


![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
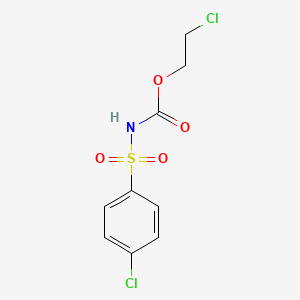
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)

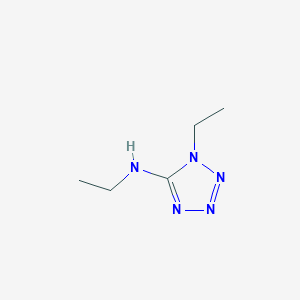
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
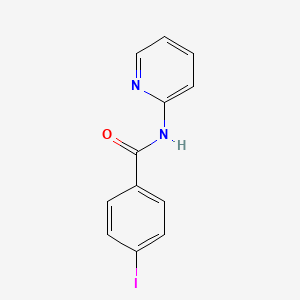

![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
